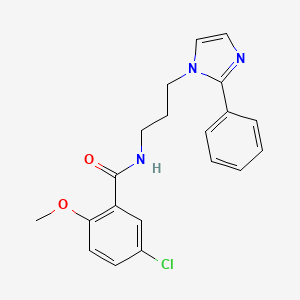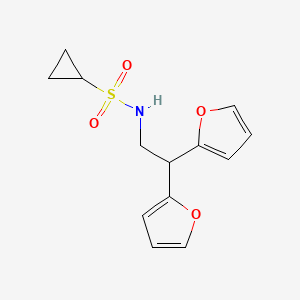
N-(2,2-di(furan-2-yl)ethyl)cyclopropanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The field of organic chemistry continuously explores the synthesis and characterization of novel compounds for diverse applications. Among these, sulfonamide derivatives and cyclopropane-containing compounds have attracted significant interest due to their unique chemical and physical properties. This summary delves into the synthesis methodologies, molecular and structural analyses, and the chemical and physical properties of compounds related to "N-(2,2-di(furan-2-yl)ethyl)cyclopropanesulfonamide".
Synthesis Analysis
The synthesis of highly substituted 2-amido-furans, which are structurally related to the target compound, can be achieved through Rh(II)-catalyzed cyclopropenations of ynamides. This method provides a facile entry to these compounds, demonstrating a [3 + 2] cycloaddition reaction mechanism (Li & Hsung, 2009). Additionally, Lewis acid catalyzed (3 + 2)-annulations of donor-acceptor cyclopropanes and ynamides have been employed to produce cyclopentene sulfonamides, showcasing another synthetic pathway that could be relevant for the synthesis of similar compounds (Mackay et al., 2014).
Molecular Structure Analysis
Structural analyses often involve spectroscopic methods to elucidate the geometry and electronic structure of compounds. For instance, the molecular structure and vibrational frequencies of closely related compounds have been examined through a combination of experimental and theoretical studies, highlighting the importance of techniques such as FT-IR spectroscopy and density functional theory (DFT) calculations (Ibrahim et al., 2012).
Chemical Reactions and Properties
Cyclopropane derivatives, including those with sulfonamide groups, participate in various chemical reactions, underlining their reactivity and potential for further functionalization. For example, catalytic, enantioselective cyclopropanation has been employed for the synthesis of functionally diverse cyclopropane derivatives, showcasing the substrate generality and the influence of stereochemistry on reaction outcomes (Denmark & O'connor, 1997).
科学的研究の応用
Lewis Acid Catalyzed Annulations
The use of Lewis acids such as Sc(OTf)3 in the catalyzed (3 + 2)-annulation of donor-acceptor cyclopropanes and ynamides has been described, which leads to the formation of corresponding cyclopentene sulfonamides with high yield and diastereoselectivity. This method provides a pathway to 2,3-substituted cyclopentanones, showcasing the utility of cyclopropanesulfonamide derivatives in constructing complex cyclic structures (Mackay et al., 2014).
Enantioselective Cyclopropanation
Catalytic, enantioselective cyclopropanation techniques have been developed for a wide range of substrates, including allylic and homoallylic alcohols, using cyclopropanation reagents. These methods are crucial for introducing cyclopropane moieties into target molecules, demonstrating the versatility of sulfonamide derivatives in stereoselective synthesis (Denmark & O'Connor, 1997).
Furan Synthesis and Reactivity
Research has also been conducted on the synthesis and reactivity of methylsulfinyl and methylthio derivatives of cyclohepta[b]furan-2-ones, highlighting the reactivity of sulfonamide derivatives in the formation and transformation of furan rings. This research underlines the potential of these derivatives in synthesizing heterocyclic compounds with varied biological activities (Higashi et al., 2008).
Chiral Ligand for Cyclopropanation
A new chiral disulfonamide ligand derived from α-amino acid has been developed for the catalytic enantioselective cyclopropanation of allylic alcohols, providing cyclopropylmethanols with moderate to excellent enantioselectivities. This development showcases the application of sulfonamide derivatives in enantioselective catalysis (Imai et al., 1997).
Divergent Cyclization Reactions
Cyclopropenylmethyl sulfonamides with tethered heteroaromatics have been shown to undergo divergent gold-catalyzed cyclization reactions, leading to the formation of complex heterocyclic structures. This research highlights the potential of sulfonamide derivatives in facilitating diverse cyclization pathways to access biologically relevant compounds (Drew et al., 2019).
特性
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S/c15-19(16,10-5-6-10)14-9-11(12-3-1-7-17-12)13-4-2-8-18-13/h1-4,7-8,10-11,14H,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHRMPOWLAGCLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-di(furan-2-yl)ethyl)cyclopropanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

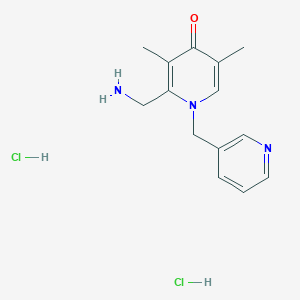
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/no-structure.png)
![6-Bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2491470.png)
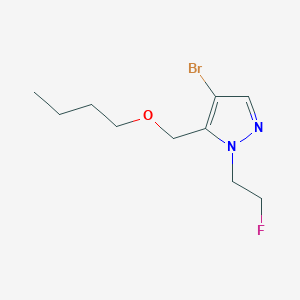
![5-chloro-N-[cyano(oxolan-3-yl)methyl]-2-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2491473.png)
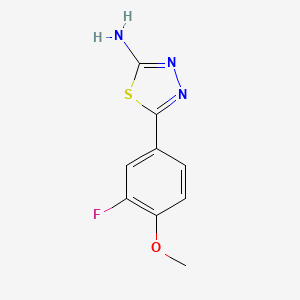
![2-Chloro-3-[(4-chlorobenzyl)sulfonyl]-4-methyl-6-phenylpyridine](/img/structure/B2491477.png)
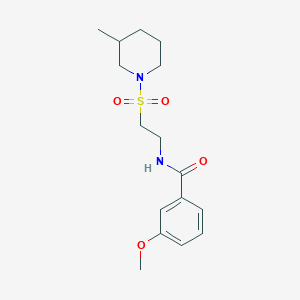


![2-(benzylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2491484.png)
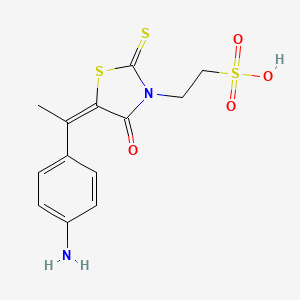
![5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide](/img/structure/B2491486.png)
